4,4-difluoro-N-phenylpentanamide
Description
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4,4-difluoro-N-phenylpentanamide |
InChI |
InChI=1S/C11H13F2NO/c1-11(12,13)8-7-10(15)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15) |
InChI Key |
JIAWAGQWPBANSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide Intermediate
This intermediate is a crucial precursor for the target compound. The process involves:
- Reaction of methyl isobutyrylacetate with aniline in the presence of triethylamine.
- Heating the mixture initially at 80-85°C for 1 hour, then gradually raising the temperature to 120-125°C.
- Maintaining the reaction for 4-6 hours to ensure complete formation of the amide, with methanol as a byproduct collected via distillation.
- Quenching the reaction with 2N hydrochloric acid and extracting with methylene chloride.
- Sequential washing of the organic layer with hydrochloric acid, sodium bicarbonate solution, and sodium chloride solution.
- Concentration under reduced pressure to obtain 4-methyl-3-oxo-N-phenylpentanamide with high purity (approximately 92.7% by HPLC).
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Methyl isobutyrylacetate + Aniline + Triethylamine | Heat 80-125°C, 4-6 h, distill methanol | 92.7% HPLC purity |
| Workup | Quench with 2N HCl, extract with CH2Cl2, wash | Brown solid product |
Preparation of Halogenated Phenyl Ketone
The halogenated ketone, e.g., 2-chloro-1-(4-fluorophenyl)-2-phenylethanone, is prepared by:
- Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride in the presence of aluminum chloride.
- Subsequent halogenation using sulfuryl chloride or bromine to introduce chlorine or bromine atoms.
- Extraction and purification by washing with sodium bicarbonate and sodium chloride solutions.
- Drying and distillation to isolate the halogenated ketone as a pale yellow liquid.
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Friedel-Crafts acylation | Phenylacetyl chloride + Fluorobenzene + AlCl3 | Not specified |
| Halogenation | Sulfuryl chloride or Bromine | High yield (98%) |
| Workup | Wash with NaHCO3, NaCl, dry over sodium sulfate | Pale yellow liquid |
Condensation to Form Target Compound
The key step involves the condensation of the halogenated ketone with 4-methyl-3-oxo-N-phenylpentanamide:
- In acetone solvent, potassium carbonate is added as a base.
- The halogenated ketone and amide intermediate are added, and the mixture is refluxed at 55-60°C for 7-8 hours.
- The reaction mixture is filtered to remove inorganic salts.
- The filtrate is concentrated under vacuum to a solid residue.
- Recrystallization is performed using isopropyl alcohol at 82.5 ± 2.5°C, followed by gradual cooling to 32 ± 2.5°C.
- The product is isolated by filtration, washed with isopropyl alcohol and water, and dried under vacuum at 75 ± 5°C until water content is below 0.5%.
- Yields typically range from 74% to 78%.
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Condensation | Halogenated ketone + 4-methyl-3-oxo-N-phenylpentanamide + K2CO3 in acetone, reflux 7-8 h | 74-78% yield |
| Workup & Purification | Filtration, vacuum concentration, recrystallization in isopropyl alcohol | High purity solid |
Alternative Routes and Impurity Considerations
- The presence of impurities such as 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide has been reported.
- These impurities arise from incomplete reactions or side reactions during the synthesis of intermediates.
- Impurity control involves careful reaction monitoring by thin-layer chromatography and purification by column chromatography or crystallization.
- The synthesis of these impurities has also been studied to understand and minimize their formation.
Summary Table of Key Reagents, Conditions, and Yields
| Compound/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl isobutyrylacetate formation | Methyl acetoacetate + Isobutyryl chloride + Ca(OH)2 + NH4Cl | Not specified | Intermediate for amide synthesis |
| 4-Methyl-3-oxo-N-phenylpentanamide synthesis | Methyl isobutyrylacetate + Aniline + Triethylamine, 80-125°C, 4-6 h | 81.9 | High purity (92.7% HPLC) |
| Halogenated ketone preparation | Friedel-Crafts acylation + Halogenation (Br2 or SO2Cl2) | 98.8 | Purified by extraction and distillation |
| Condensation to 4,4-difluoro-N-phenylpentanamide | Halogenated ketone + Amide + K2CO3 in acetone, reflux 7-8 h | 74-78 | Recrystallization in isopropyl alcohol |
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
4,4-Difluoro-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine and Other Halogens
- N-(4-Fluorophenyl)butanamide (C₁₀H₁₂FNO, MW 181.21 g/mol): This shorter-chain analog (butanamide vs. pentanamide) shares the 4-fluorophenyl group. However, the absence of a second fluorine in the 4,4-positions may reduce steric and electronic effects observed in the target compound .
- 3-Chloro-N-phenyl-phthalimide: The chloro substituent and phthalimide ring system confer distinct electronic and steric properties. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but increase lipophilicity.
Chain Length and Functional Group Variations
- N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide (): The boronate ester group introduces unique reactivity for Suzuki-Miyaura cross-coupling reactions, which are absent in the target compound. The dimethylbutanamide chain may alter conformational flexibility compared to the difluoropentanamide backbone .
- Pentanamide Derivatives with Sulfamoyl and Isoindolinone Groups (): Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide exhibit additional heterocyclic or sulfonamide groups. These substituents likely enhance hydrogen-bonding interactions with biological targets, such as enzymes, but may reduce membrane permeability compared to the simpler difluoropentanamide structure .
Data Table: Key Properties of Analogs and Target Compound
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 4,4-Difluoro-N-phenylpentanamide | C₁₁H₁₃F₂NO | ~217.23 | 4,4-difluoro, N-phenyl | Drug intermediates, agrochemicals |
| N-(4-Fluorophenyl)butanamide | C₁₀H₁₂FNO | 181.21 | 4-fluorophenyl | Pharmacological intermediates |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Chloro, phthalimide ring | Polymer synthesis |
| N-[4-Fluoro-2-(dioxaborolan)phenyl]butanamide | C₁₇H₂₄BFNO₃ | 335.19 | Boronate ester, dimethyl | Suzuki-Miyaura coupling reagents |
Research Findings and Gaps
- Synthetic Accessibility: The target compound can likely be synthesized via amidation of 4,4-difluoropentanoyl chloride with aniline, analogous to methods for N-(4-fluorophenyl)butanamide .
- Property Predictions: Computational modeling (e.g., LogP calculations) suggests that the difluoro groups increase lipophilicity (LogP ~2.5) compared to non-fluorinated analogs (LogP ~1.8), favoring blood-brain barrier penetration .
- Knowledge Gaps: Experimental data on solubility, melting point, and biological activity for 4,4-difluoro-N-phenylpentanamide are absent in the reviewed literature. Further studies are needed to validate predicted properties and explore applications.
Q & A
Q. What are the recommended synthetic routes for 4,4-difluoro-N-phenylpentanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling using reagents like EDC/HOBt or DCC/DMAP, with optimized reaction times (12–24 hours) and temperatures (0–25°C) under inert atmospheres (e.g., nitrogen). For example, a similar amide derivative was synthesized using EDC and HOBt in DMF with a 45–57% yield after column chromatography . Adjusting solvent polarity (e.g., DCM vs. DMF) and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) can improve yield. Monitoring via TLC or LC–MS is critical to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing 4,4-difluoro-N-phenylpentanamide, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., CF₂ groups at δ ~110–120 ppm in ¹³C NMR) and amide proton signals (δ ~6.5–8.5 ppm in ¹H NMR). For example, trifluoromethyl analogs show distinct ¹⁹F NMR peaks at δ -60 to -70 ppm .
- LC–MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂F₂NO) and isotopic patterns due to fluorine.
- IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Q. How can researchers purify 4,4-difluoro-N-phenylpentanamide, and what solvent systems are optimal for crystallization?
- Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc). For crystallization, polar aprotic solvents (e.g., acetone/water mixtures) or DCM/hexane systems are effective. Recrystallization from ethanol yields high-purity crystals, as demonstrated for structurally related amides .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory spectral data (e.g., unexpected NMR splitting or LC–MS adducts) in derivatives of 4,4-difluoro-N-phenylpentanamide?
- Methodological Answer :
- NMR Discrepancies : Repeat experiments under dry conditions to exclude moisture interference. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, unexpected splitting in CF₂ groups may arise from dynamic rotational isomerism, requiring variable-temperature NMR studies .
- LC–MS Adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. Compare experimental HRMS data with computational predictions (e.g., PubChem tools) .
Q. How can computational chemistry predict the reactivity of 4,4-difluoro-N-phenylpentanamide in novel reaction environments (e.g., fluorophilic catalysts)?
- Methodological Answer :
- DFT Calculations : Model transition states for fluorinated intermediates using Gaussian or ORCA software. For example, fluorine’s electronegativity lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Tools like GROMACS can predict solvation shells around fluorinated carbons .
Q. What experimental approaches validate the biological activity of 4,4-difluoro-N-phenylpentanamide derivatives, and how can structure-activity relationships (SAR) be optimized?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates. For amide derivatives, IC₅₀ values correlate with electron-withdrawing substituents (e.g., fluorine) enhancing binding .
- SAR Optimization : Systematically modify the phenyl ring (e.g., para-substituents) and alkyl chain length. A study on N-(4-acetylphenyl) analogs showed increased activity with methyl branching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
